molecular formula C10H9BrN2 B1338874 1-(2-Bromobenzyl)-1H-imidazole CAS No. 72459-45-1

1-(2-Bromobenzyl)-1H-imidazole

Cat. No.: B1338874
CAS No.: 72459-45-1
M. Wt: 237.1 g/mol
InChI Key: OXQPWBLBKUIDOU-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-1H-imidazole is an organic compound that is used in various scientific research applications. It is a heterocyclic compound with a five-membered ring structure and is composed of one nitrogen atom and four carbon atoms. This compound is highly reactive and can be used in a variety of syntheses, as it is a versatile building block for a variety of organic molecules. This compound is also known as 2-bromo-1-imidazole, 1-bromo-2-imidazole, and this compound.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by Menteşe, Ülker, and Kahveci (2015) synthesized derivatives of benzimidazole, including compounds similar to 1-(2-Bromobenzyl)-1H-imidazole. These compounds demonstrated significant antimicrobial and antioxidant activities, showing potential in addressing bacterial infections and oxidative stress-related conditions (Menteşe, Ülker, & Kahveci, 2015).

Aromatase Inhibitory Activity

Marchand et al. (1998) investigated the synthesis of various imidazole derivatives, including 1-(halobenzyl) and 1-tosyl-3-(1H-imidazol-1-ylmethyl)-1H-indoles, and their inhibitory activity against P450 aromatase. This suggests potential applications in disorders related to hormone synthesis and metabolism (Marchand et al., 1998).

Intramolecular Arylation in Organic Synthesis

Huang et al. (2013) described a copper(I)-catalyzed method for intramolecular C-arylation of azoles with aryl bromides, using 1-(2-bromobenzyl)-1H-imidazoles. This method can be applied in organic synthesis for constructing complex heterocyclic structures, crucial in pharmaceutical and material sciences (Huang et al., 2013).

Synthesis of Silver Complexes with Antimicrobial Properties

Patil et al. (2010) synthesized silver complexes using imidazole derivatives, including structures analogous to this compound. These complexes showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential for developing new antimicrobial agents (Patil et al., 2010).

Application in Catalysis

A study by Goek and Türkmen (2013) involved the synthesis of ruthenium(II) complexes using imidazole derivatives for use in transfer hydrogenation reactions. This illustrates the potential use of this compound derivatives in homogeneous catalysis (Goek & Türkmen, 2013).

Colorimetric Detection of Metal Ions

Ondigo, Tshentu, and Torto (2013) developed a colorimetric probe using an imidazole derivative for detecting Fe2+ ions in water. This suggests that similar imidazole compounds could beused for the detection of specific metal ions in environmental and analytical chemistry applications (Ondigo, Tshentu, & Torto, 2013).

Mass Spectrometric Analysis of Jet Fuel

Zhu et al. (2017) utilized a bromobenzyl compound, structurally related to this compound, for the selective detection of phenol impurities in jet fuel via electrospray ionization mass spectrometry. This highlights its potential application in fuel quality analysis and environmental monitoring (Zhu et al., 2017).

Cytotoxic Evaluation in Cancer Research

Ganga and Sankaran (2020) synthesized imidazole derivatives, including compounds structurally similar to this compound, for evaluating cytotoxic effects against cancer cells. These compounds showed potential as therapeutic agents in cancer research (Ganga & Sankaran, 2020).

Liquid Crystal Applications

Cheng et al. (2012) investigated imidazolium-based ionic liquid crystals, including phenylbenzylether derivatives of imidazole. These compounds, similar in structure to this compound, were studied for their mesophase behavior, indicating potential applications in display technologies and materials science (Cheng et al., 2012).

Heme Oxygenase Inhibition

Roman et al. (2007) synthesized a series of imidazole derivatives, evaluating them as inhibitors of heme oxygenase. Such compounds, akin to this compound, could have therapeutic relevance in diseases where heme oxygenase activity is implicated (Roman et al., 2007).

Mechanism of Action

The mechanism of action of “1-(2-Bromobenzyl)-1H-imidazole” would depend on its use. For instance, if it’s used as a reagent in a chemical reaction, its mechanism of action might involve serving as a nucleophile or electrophile .

Safety and Hazards

As with any chemical compound, handling “1-(2-Bromobenzyl)-1H-imidazole” would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “1-(2-Bromobenzyl)-1H-imidazole” could involve exploring its potential applications in various fields. For instance, it could be studied for its potential use in the synthesis of other organic compounds .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQPWBLBKUIDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70533456
Record name 1-[(2-Bromophenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70533456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72459-45-1
Record name 1-[(2-Bromophenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70533456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(2-Bromobenzyl)-1H-imidazole in organic synthesis, and how does the reaction proceed?

A1: this compound serves as a valuable precursor for synthesizing substituted 5H-imidazo[2,1-a]isoindoles []. This reaction proceeds through a copper(I)-catalyzed intramolecular C-arylation. In the presence of copper(I) iodide (CuI) as the catalyst, 1,10-phenanthroline as the ligand, and potassium phosphate (K3PO4) as the base, the aryl bromide moiety within this compound undergoes intramolecular coupling with the imidazole ring. This reaction occurs in a DMF/o-xylene solvent mixture at an elevated temperature of 145 °C, leading to the formation of the desired 5H-imidazo[2,1-a]isoindole product in high yields [].

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